1-Phenyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one
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Overview
Description
1-Phenyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one is a heterocyclic compound that features a pyrrolo[2,3-c]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with substituted aldehydes at elevated temperatures . The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenated derivatives with nucleophiles in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced derivatives with saturated bonds.
Substitution: Formation of substituted pyrrolo[2,3-c]pyridine derivatives.
Scientific Research Applications
1-Phenyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-Phenyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one involves its interaction with molecular targets such as FGFRs. By binding to these receptors, the compound can inhibit their activity, leading to the suppression of downstream signaling pathways involved in cell proliferation and survival . This makes it a promising candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: Another heterocyclic compound with a similar core structure but different substitution patterns.
1H-pyrrolo[3,2-c]pyridine: A related compound with a different arrangement of nitrogen atoms in the ring system.
Uniqueness
1-Phenyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one is unique due to its specific substitution pattern and the presence of a phenyl group, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various fields .
Properties
Molecular Formula |
C13H10N2O |
---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
1-phenyl-3H-pyrrolo[2,3-c]pyridin-2-one |
InChI |
InChI=1S/C13H10N2O/c16-13-8-10-6-7-14-9-12(10)15(13)11-4-2-1-3-5-11/h1-7,9H,8H2 |
InChI Key |
ASNRIKREIFTVDE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=NC=C2)N(C1=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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